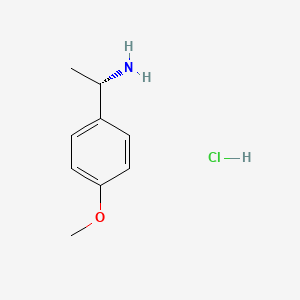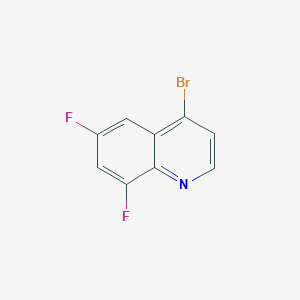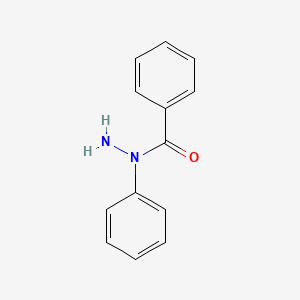
1-Bromo-4-(2-isocyanatoethyl)benzene
Overview
Description
1-Bromo-4-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H8BrNO. It is a derivative of benzene, where a bromine atom and an isocyanatoethyl group are substituted at the para positions of the benzene ring. This compound is used in various chemical synthesis processes and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-4-(2-isocyanatoethyl)benzene can be synthesized through electrophilic aromatic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale bromination and subsequent functional group transformations under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-4-(2-isocyanatoethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates.
Common Reagents and Conditions
Bromination: Bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Isocyanate Introduction: Phosgene (COCl2) or other isocyanate precursors under controlled temperature and pressure.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Addition Products: Ureas and carbamates are common products when the isocyanate group reacts with amines and alcohols.
Scientific Research Applications
1-Bromo-4-(2-isocyanatoethyl)benzene is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Applied in the production of polymers, coatings, and adhesives
Mechanism of Action
The mechanism of action of 1-Bromo-4-(2-isocyanatoethyl)benzene involves its reactivity towards nucleophiles. The bromine atom and the isocyanate group are key functional groups that participate in various chemical reactions. The isocyanate group, in particular, reacts with nucleophiles to form stable products such as ureas and carbamates, which are important in polymer chemistry and material science .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler compound with only a bromine atom substituted on the benzene ring.
4-Bromo-2-isocyanatoethylbenzene: A positional isomer with different substitution patterns on the benzene ring.
1-Chloro-4-(2-isocyanatoethyl)benzene: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-4-(2-isocyanatoethyl)benzene is unique due to the presence of both bromine and isocyanate functional groups, which provide distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound in research and industry .
Properties
IUPAC Name |
1-bromo-4-(2-isocyanatoethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-9-3-1-8(2-4-9)5-6-11-7-12/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKQPPXUOKGDFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C=O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Acetamide, N-[2-[bis(2-pyridinylmethyl)amino]ethyl]-](/img/structure/B3191761.png)
![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)




![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)




